2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a sulfur atom, making it a thia-azaspiro compound, and it has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the Fmoc group. The protected amino acid is then subjected to cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino acids, facilitating peptide synthesis. The spirocyclic structure provides stability and unique reactivity, making it useful in various chemical transformations. The sulfur atom can participate in redox reactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A similar compound with applications in C-H activation methodologies.
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid stands out due to its spirocyclic structure and the presence of a sulfur atom, which imparts unique chemical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C22H21NO6S/c24-20(25)19-9-10-30(27,28)22(19)12-23(13-22)21(26)29-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
InChI Key |
KDGYOALTSJZPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)O)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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